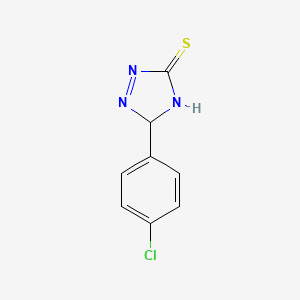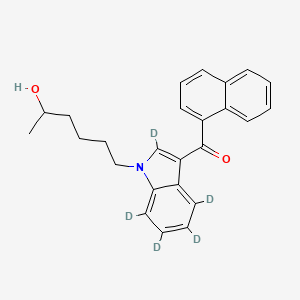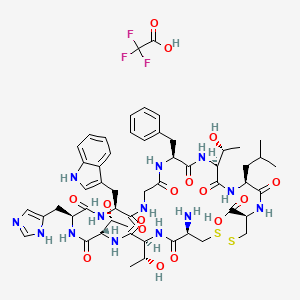
H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, (Disulfide bond)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH (Disulfide bond) is a cyclic peptide inhibitor known for its ability to inhibit matrix metalloproteinases, specifically MMP-2 and MMP-9 . These enzymes are involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes, including tumor growth, migration, invasion, and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The disulfide bond formation between the cysteine residues is achieved through oxidation, often using reagents like iodine or air oxidation .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels . The final product is lyophilized to obtain a stable, dry powder .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formation of the disulfide bond between the cysteine residues is a key oxidation reaction.
Common Reagents and Conditions:
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Oxidation: Formation of the cyclic peptide with a disulfide bond.
Reduction: Linear peptide with free thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a model peptide to study disulfide bond formation and stability .
Biology: It serves as an inhibitor of matrix metalloproteinases, making it valuable in research related to cancer metastasis and tissue remodeling .
Medicine: The peptide is explored for its potential therapeutic applications in inhibiting tumor growth and invasion .
Industry: It is used in the development of diagnostic tools and imaging agents for detecting MMP activity in various diseases .
Wirkmechanismus
The compound exerts its effects by specifically inhibiting the activity of matrix metalloproteinases MMP-2 and MMP-9 . These enzymes are involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . By binding to the active site of these enzymes, the peptide prevents them from cleaving their substrates, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
CRRHWGFEFC: Another cyclic peptide targeting MMP-2 and MMP-9.
GACLRSGRGCGA: A control peptide with negligible inhibitory effect on MMPs.
Uniqueness: The compound H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is unique due to its specific inhibition of MMP-2 and MMP-9, with minimal or no effect on other MMP family members . This specificity makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C54H72F3N13O16S2 |
|---|---|
Molekulargewicht |
1280.4 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2HF3O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;3-2(4,5)1(6)7/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);(H,6,7)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+;/m1./s1 |
InChI-Schlüssel |
PXPYGRPAJWZFSK-RWTIKVRNSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


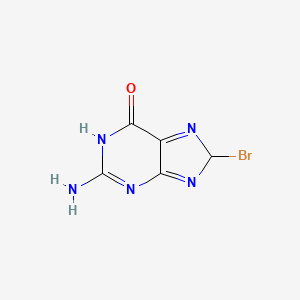



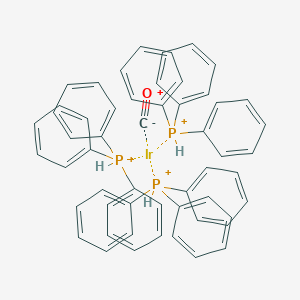
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
